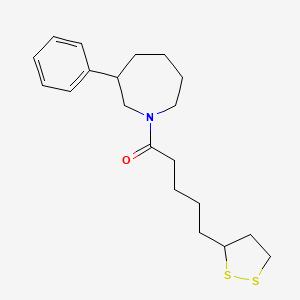
5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2-Dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one (DTPA) is a dithiolane-containing compound that has been studied extensively due to its unique properties and potential applications in various fields. DTPA has been found to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases. In addition, DTPA has been used in various laboratory experiments, including the synthesis of new compounds, the determination of enzyme activities, and the investigation of biochemical and physiological effects.
科学研究应用
5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one has been studied extensively due to its unique properties and potential applications in various fields. It has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and other diseases. In addition, this compound has been used in various laboratory experiments, including the synthesis of new compounds, the determination of enzyme activities, and the investigation of biochemical and physiological effects.
作用机制
The mechanism of action of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one is not completely understood. However, it has been suggested that this compound may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. In addition, this compound may also act as an anti-inflammatory agent, reducing inflammation and promoting tissue repair. Furthermore, this compound may also act as an antimicrobial agent, inhibiting the growth of bacteria and other microorganisms.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In particular, it has been found to possess antioxidant, anti-inflammatory, and antimicrobial activities. In addition, this compound has been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases.
实验室实验的优点和局限性
The advantages of using 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one in laboratory experiments include its low cost, its easy availability, and its wide range of activities. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve in certain solutions.
未来方向
The potential applications of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one are still being explored. Possible future directions include the development of new methods for the synthesis of this compound and the investigation of its potential use in the treatment of various diseases. In addition, further research into the mechanism of action of this compound and its biochemical and physiological effects is needed. Finally, further research into the advantages and limitations of using this compound in laboratory experiments is also needed.
合成方法
5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one can be synthesized using a variety of methods, including the reaction of 3-phenylazepan-1-ylpentan-1-one with 1,2-dithiolane in aqueous solution. The reaction is typically performed at room temperature in the presence of sodium hydroxide and a reducing agent, such as sodium borohydride. The reaction yields a yellow-orange solution that contains the desired product, this compound.
属性
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NOS2/c22-20(12-5-4-11-19-13-15-23-24-19)21-14-7-6-10-18(16-21)17-8-2-1-3-9-17/h1-3,8-9,18-19H,4-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLICKVHXAYMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine](/img/structure/B6425213.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6425214.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6425222.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-1-(4-ethylphenyl)urea](/img/structure/B6425229.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B6425232.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B6425237.png)
![3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea](/img/structure/B6425242.png)
![3-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B6425254.png)
![N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6425260.png)
![N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6425264.png)
![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B6425272.png)
![tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate](/img/structure/B6425279.png)
![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)
![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)